molecular formula C42H34N4 B11538933 N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B11538933
M. Wt: 594.7 g/mol
InChI Key: QIFQNJJPXXELOM-UHFFFAOYSA-N
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Description

(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound featuring a carbazole core structure. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic synthesis. The process begins with the preparation of the carbazole core, followed by the introduction of the ethyl group at the 9-position. Subsequent steps involve the formation of the Schiff base linkage through condensation reactions with appropriate aldehydes and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like water radical cations and reducing agents such as hydrogen gas in the presence of catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while reduction can lead to the formation of reduced carbazole derivatives.

Scientific Research Applications

(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions. For example, it may bind to DNA or proteins, affecting their activity and leading to biological effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.

    Schiff Bases: Compounds with similar imine linkages.

Uniqueness

(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its combination of a carbazole core with a Schiff base linkage, providing distinct electronic and structural properties that are valuable in various applications.

Properties

Molecular Formula

C42H34N4

Molecular Weight

594.7 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-[4-[4-[(9-ethylcarbazol-3-yl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C42H34N4/c1-3-45-39-11-7-5-9-35(39)37-25-29(13-23-41(37)45)27-43-33-19-15-31(16-20-33)32-17-21-34(22-18-32)44-28-30-14-24-42-38(26-30)36-10-6-8-12-40(36)46(42)4-2/h5-28H,3-4H2,1-2H3

InChI Key

QIFQNJJPXXELOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81

Origin of Product

United States

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